Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
CAS No.: 200273-58-1
Cat. No.: VC2922535
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200273-58-1 |
|---|---|
| Molecular Formula | C13H9F3N2O2 |
| Molecular Weight | 282.22 g/mol |
| IUPAC Name | methyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H9F3N2O2/c1-20-12(19)9-2-3-10(13(14,15)16)18-11(9)8-4-6-17-7-5-8/h2-7H,1H3 |
| Standard InChI Key | GEJYXYSDHMPTDG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 |
| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 |
Introduction
Key Information
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IUPAC Name: Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
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CAS Number: 1261456-85-2
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Molecular Formula:
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Molecular Weight: 282.22 g/mol
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Chemical Structure:
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A nicotinate derivative featuring:
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A pyridine ring at the 4-position.
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A trifluoromethyl group at the 6-position.
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A methyl ester functional group.
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Synonyms
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Methyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate
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Methyl 6-(trifluoromethyl)-[2,4'-bipyridine]-3-carboxylate
Synthetic Routes
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Esterification Reaction:
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Starting Material: 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid.
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Reagent: Methanol.
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Catalyst: Acidic catalyst (e.g., sulfuric acid).
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Conditions: Reflux to promote esterification.
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Purification: Recrystallization or column chromatography.
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Industrial Methods:
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Continuous flow reactors are employed to optimize reaction efficiency.
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Automated monitoring systems ensure high yield and purity.
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Reaction Mechanisms
The esterification process involves the nucleophilic attack of methanol on the carboxylic acid group, forming the methyl ester derivative.
Medicinal Chemistry
Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is studied for:
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Antimicrobial Properties: Its ability to inhibit bacterial growth through interaction with cellular enzymes.
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Anticancer Potential: The trifluoromethyl group enhances cellular uptake and interaction with cancer cell targets.
Organic Synthesis
This compound serves as a precursor for synthesizing more complex molecules due to its reactive functional groups.
Material Science
Its unique structural features make it suitable for designing advanced materials with specific electronic or optical properties.
Common Reactions:
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Oxidation:
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Reagents: Potassium permanganate or chromium trioxide.
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Products: Corresponding oxides or derivatives.
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Reduction:
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Reagents: Sodium borohydride or lithium aluminum hydride.
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Products: Alcohols or amines.
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Substitution:
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The trifluoromethyl group can be replaced under nucleophilic substitution conditions, leading to diverse derivatives.
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Mechanism of Action
The trifluoromethyl group increases lipophilicity, enabling the compound to penetrate cell membranes effectively. Inside cells, it interacts with enzymes and receptors, modulating their activity.
Potential Biological Effects
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Antimicrobial activity by disrupting bacterial enzyme systems.
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Anticancer effects through inhibition of specific molecular pathways involved in tumor growth.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Methyl 2-(pyridin-4-yl)nicotinate | Lacks trifluoromethyl group; reduced lipophilicity. |
| Methyl 6-(trifluoromethyl)nicotinate | Missing pyridine substitution; limited bioactivity diversity. |
| 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid | Acidic form; less stable compared to ester derivative. |
Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is distinguished by its combination of pyridine substitution and trifluoromethyl functionality, offering enhanced stability and biological activity.
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